molecular formula C10H14N2O B2641364 5-Methoxy-2-(pyrrolidin-2-yl)pyridine CAS No. 1256805-51-2

5-Methoxy-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B2641364
CAS No.: 1256805-51-2
M. Wt: 178.235
InChI Key: CBYFWJMANPUIGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-2-yl)pyridine is a chemical compound with the CAS Registry Number 1256805-51-2 . Its molecular formula is C10H14N2O, and it has a molecular weight of 178.23 g/mol . The compound's structure features a pyridine ring methoxy-substituted at the 5-position and linked to a pyrrolidine ring at the 2-position . Researchers can identify the compound using the SMILES notation COC1=CN=C(C=C1)C2CCCN2 . This compound is intended for Research Use Only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable safety protocols and regulations. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. The available data suggests potential investigative applications in chemical biology and medicinal chemistry research . Scientific literature indicates that small molecules incorporating a pyrrolidine ring linked to a heteroaromatic system, such as a pyridine or pyrimidine, are of significant interest in various fields, including the study of chromatin remodeling enzymes and other biological targets .

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFWJMANPUIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-51-2
Record name 5-methoxy-2-(pyrrolidin-2-yl)pyridine
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Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Design of Compound Libraries for SAR/SPR Profiling

The systematic exploration of the SAR and SPR of 5-Methoxy-2-(pyrrolidin-2-yl)pyridine and its analogs necessitates the design and synthesis of focused compound libraries. These libraries are strategically crafted to probe the influence of various structural modifications on the compound's interaction with its biological targets and its physicochemical properties. A common approach involves the diversification of substituents on both the pyridine (B92270) and pyrrolidine (B122466) rings.

For the pyridine core, libraries are often designed to explore a range of electronic and steric properties at different positions. This includes the introduction of electron-donating and electron-withdrawing groups, as well as substituents of varying sizes, to map the binding pocket of the target receptor. Similarly, modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon framework, are systematically investigated to understand their impact on binding affinity and functional activity. The overarching goal of these libraries is to generate a comprehensive dataset that can guide the development of predictive SAR models and inform the design of next-generation compounds with optimized properties.

Positional and Substituent Effects on Chemical Reactivity and Biological Interactions

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine ring. Studies on related 3-[2-((S)-pyrrolidinyl)methoxy]pyridine scaffolds have demonstrated that substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring can dramatically alter binding affinity for neuronal nAChRs, with Ki values spanning from the sub-nanomolar to the micromolar range. nih.gov

For instance, in a series of analogs of a closely related compound, substitution at the 5-position of the pyridine ring with bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups was explored. The resulting compounds exhibited high affinity for neuronal nAChRs, with Ki values generally in the sub-nanomolar range, indicating that this position can tolerate significant steric bulk without compromising binding.

Binding Affinities of 5-Substituted Pyridine Analogs
CompoundR Group (at C5 of Pyridine)Ki (nM) for nAChR
Analog 1-H0.15
Analog 2-Phenyl0.055
Analog 3-2-Thienyl0.12
Analog 4-3-Thienyl0.086
Analog 5-3-Furyl0.69

The electronic properties of the substituents also play a crucial role. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, which is often a key interaction point with the receptor. For example, the replacement of the 5-methoxy group with a more electron-withdrawing trifluoromethoxy moiety in a similar series of nAChR ligands led to a decrease in binding affinity. nih.gov This highlights the delicate balance of steric and electronic factors that govern the biological activity of this class of compounds.

Stereochemical Dependencies of Biological Activity and Receptor Binding

The pyrrolidine ring of this compound contains a stereocenter at the 2-position, leading to the existence of (S) and (R) enantiomers. Research has consistently demonstrated that the biological activity of these compounds is highly dependent on this stereochemistry. For ligands targeting nAChRs, the (S)-configuration of the pyrrolidinyl moiety is generally preferred for high-affinity binding. nih.gov

In studies of analogous compounds, the (S)-enantiomer often exhibits significantly higher potency compared to the (R)-enantiomer. This stereoselectivity suggests a specific and well-defined binding orientation within the receptor pocket, where one enantiomer can achieve a more favorable set of interactions. For example, in a series of chiral cyclopropane-containing analogs, the (S)-configuration of the N-methyl-pyrrolidine was found to be crucial for potent activity at α4β2-nAChRs. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis and evaluation of new analogs based on the this compound scaffold.

Conformational Analysis and its Implications for Ligand-Receptor Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to its biological target. The molecule possesses a degree of flexibility due to the rotatable bond connecting the pyridine and pyrrolidine rings. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt and to understand how these conformations relate to the bound state within the receptor.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. For this compound, several bioisosteric replacements can be envisaged.

The 5-methoxy group is a potential site for modification. Classical bioisosteres for a methoxy (B1213986) group include other small alkoxy groups, a hydroxyl group, or a fluorine atom. chemrxiv.org Non-classical bioisosteres could involve more significant structural changes. For example, replacing the methoxy group with a trifluoromethoxy group has been explored in related nAChR ligands, though this particular modification led to a decrease in binding affinity, suggesting that the electronic properties of the 5-substituent are finely tuned for optimal receptor interaction. nih.gov

The pyridine ring itself can be a target for bioisosteric replacement. In the context of nAChR ligands, the pyridine has been successfully replaced with other aromatic and heteroaromatic rings, such as a benzene (B151609) ring, to generate novel active compounds. researchgate.net This suggests that while the nitrogen atom of the pyridine is often important for a hydrogen bond interaction, other ring systems can present alternative interaction patterns or position a hydrogen bond acceptor in a similar spatial orientation.

Scaffold hopping is a more drastic approach that aims to identify novel core structures that retain the key pharmacophoric features of the original molecule. Starting from the this compound scaffold, one could envision replacing the pyridine-pyrrolidine core with entirely different heterocyclic systems that maintain the crucial spatial arrangement of the hydrogen bond acceptor (from the pyridine nitrogen) and the cationic center (from the pyrrolidine nitrogen). This strategy has been successfully applied in the discovery of novel pyridine derivatives as inhibitors of other biological targets, such as cyclin-dependent kinases, demonstrating its potential for generating structurally diverse and patentable new chemical entities. nih.gov

Biological Target Identification and Molecular Interaction Mechanisms

In Vitro Ligand Binding Assays for Receptor and Enzyme Affinity

No publicly available data from in vitro ligand binding assays for 5-Methoxy-2-(pyrrolidin-2-yl)pyridine could be located. Therefore, its affinity for any specific receptors or enzymes has not been characterized.

Cell-Based Functional Assays for Signaling Pathway Modulation

There is no information available from cell-based functional assays to indicate how this compound might modulate any cellular signaling pathways.

High-Throughput Screening Methodologies for Target Elucidation

A search of the scientific literature did not yield any studies where this compound was included in high-throughput screening campaigns to identify its biological targets.

Biophysical Techniques for Direct Ligand-Target Interaction Characterization

No data from biophysical techniques, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, have been published to characterize the direct interaction of this compound with any biological target.

Mechanistic Studies of Modulatory Effects on Target Proteins

In the absence of an identified biological target, no mechanistic studies on the modulatory effects of this compound on target proteins have been conducted or reported.

Selectivity Profiling against Off-Target Receptors and Enzymes

There are no available selectivity profiles for this compound to assess its binding affinity for off-target receptors and enzymes.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, these methods can predict a molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations for 5-Methoxy-2-(pyrrolidin-2-yl)pyridine are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net

By using a functional such as B3LYP with a basis set like 6-311++G(d,p), key electronic parameters can be elucidated. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. bohrium.com These frontier molecular orbitals (FMOs) are central to predicting how the molecule will interact with other species. nih.gov For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) and pyrrolidine (B122466) rings, while the LUMO may be distributed across the pyridine ring system.

Table 1: Predicted Electronic Properties of this compound using DFT Hypothetical data based on typical DFT calculations for similar molecules.

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-0.9 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity, kinetic stability
Dipole Moment2.5 DMolecular polarity, solubility
Total Energy-552 HaThermodynamic stability

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule, offering a powerful tool for predicting its reactive behavior. chemrxiv.orgresearchgate.net The MESP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites). nih.gov

For this compound, an MESP analysis would reveal distinct regions of electrostatic potential. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom on the pyrrolidine nitrogen would exhibit a positive potential, indicating a site for nucleophilic attack or hydrogen bond donation. This analysis is critical for understanding non-covalent interactions, which are paramount in ligand-receptor binding. chemrxiv.org

Table 2: MESP Analysis Summary for this compound Interpretive data based on the expected electronic structure.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Pyridine NitrogenNegative (Red)Site for hydrogen bond acceptance, electrophilic attack
Methoxy OxygenNegative (Red/Yellow)Site for hydrogen bond acceptance
Pyrrolidine N-HPositive (Blue)Site for hydrogen bond donation, nucleophilic attack
Aromatic Ring FaceSlightly Negative (Green/Yellow)Potential for π-π stacking interactions

Molecular Docking and Scoring Function Validation for Ligand-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in structure-based drug design for predicting binding affinity and interaction patterns. semanticscholar.orgnih.gov For this compound, docking studies can be performed against relevant biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), to evaluate its potential as an inhibitor or modulator. nih.gov The process involves placing the ligand in the active site of the receptor and evaluating the resulting poses using a scoring function, which estimates the free energy of binding. nih.gov

Standard docking protocols often treat the receptor as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding—a phenomenon known as induced fit. unimi.it Induced Fit Docking (IFD) and flexible docking methods provide a more accurate and realistic model of the binding event by allowing for flexibility in both the ligand and key amino acid residues in the receptor's active site. biorxiv.orgresearchgate.netjocpr.com

When docking this compound, an IFD protocol would first dock the flexible ligand into a rigid receptor model. jocpr.com Subsequently, the protein's side chains in the vicinity of the ligand are allowed to move and readjust to accommodate the ligand, leading to a refined and more accurate prediction of the binding complex. mdpi.com This approach is crucial for identifying novel binding modes and avoiding false negatives that can occur with rigid docking, especially when significant conformational rearrangements are involved. biorxiv.org

Table 3: Hypothetical Induced Fit Docking Results for this compound with a Nicotinic Receptor Subunit

ParameterValue/Description
Docking Score (kcal/mol)-9.5
Predicted Binding Affinity (Ki)50 nM
Key Interacting Residues
Hydrogen BondsTyrA93, TrpB149
Hydrophobic InteractionsPheC190, LeuA119
Cation-π InteractionTrpB149
Ligand Conformation
Dihedral Angle (Pyridine-Pyrrolidine)65°

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are essential for assessing the stability of a docked pose and for exploring the conformational landscape of the ligand within the binding site. nih.govnih.gov Starting from the best-docked pose obtained from IFD, an MD simulation of the this compound-receptor complex solvated in a water box can be run for several nanoseconds to observe its dynamic behavior. nih.gov

The trajectory generated from an MD simulation provides a wealth of information about the stability of the complex. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD for the ligand indicates that it remains in its binding pocket without significant deviation from the initial docked pose. mdpi.com

Furthermore, the simulation allows for a detailed analysis of the specific interactions between the ligand and the protein. The persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation is a strong indicator of a stable binding mode. mdpi.com By monitoring the distance between interacting atoms over time, one can confirm whether the key interactions predicted by docking are maintained, thus validating the proposed binding hypothesis. nih.gov Computational conformational sampling underpins much of this work, ensuring a thorough exploration of the relevant molecular shapes. nih.govdiva-portal.org

Table 4: Summary of a Hypothetical 100 ns MD Simulation Analysis

Analysis MetricResultInterpretation
Ligand RMSDAverage: 1.2 ÅStable binding within the active site
Protein Backbone RMSDAverage: 1.8 ÅNo major conformational changes in the protein structure
Hydrogen Bond Occupancy (Ligand-TyrA93)85%A persistent and stable hydrogen bond is maintained
Hydrogen Bond Occupancy (Ligand-TrpB149)70%A frequent and important interaction for binding
Minimum Distance (Ligand-TrpB149 Cation-π)3.5 ÅThe cation-π interaction remains stable throughout the simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and optimizing lead structures.

For a series of analogs of this compound, both 2D and 3D-QSAR methodologies could be employed to understand how structural modifications influence biological activity, such as binding affinity for a specific nAChR subtype. researchgate.net

2D-QSAR: This approach, often referred to as the classical Hansch analysis, correlates biological activity with whole-molecule physicochemical properties or "descriptors." nih.govresearchgate.net These descriptors can be calculated directly from the 2D representation of the molecule and typically fall into categories such as electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP). For a set of this compound derivatives, a 2D-QSAR equation might take the following form:

Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant

In studies of nAChR agonists, 2D-QSAR has revealed that steric effects are often a major factor in modulating receptor affinity. nih.govnih.gov

3D-QSAR: Unlike 2D-QSAR, 3D-QSAR methods consider the three-dimensional properties of molecules. The most common approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.orgslideshare.net

CoMFA calculates the steric and electrostatic fields surrounding a set of aligned molecules within a 3D grid. acs.orgnih.gov The variation in these field values is then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

CoMSIA extends this concept by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. acs.org This often provides a more detailed and interpretable model of the structure-activity relationship. acs.org

For this compound and its analogs, a 3D-QSAR study would involve aligning the structures based on a common scaffold. The resulting contour maps from CoMFA or CoMSIA would highlight specific regions in 3D space where modifications to the molecule would likely increase or decrease activity. acs.orgresearchgate.net For instance, a map might indicate that bulky substituents are favored near the pyrrolidine ring but disfavored near the methoxy group on the pyridine ring. acs.org

Table 1: Comparison of 2D-QSAR and 3D-QSAR Methodologies
Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D chemical structures and biological activity data.3D molecular conformations, alignment, and biological activity data.
Descriptors Whole-molecule properties (e.g., logP, Molar Refractivity, Dipole Moment).3D interaction fields (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor). acs.org
Alignment Not required.Crucial for model quality; requires a defined alignment rule. slideshare.net
Output A mathematical equation linking descriptors to activity.3D contour maps showing favorable and unfavorable regions for interaction. researchgate.net
Interpretation Identifies key global physicochemical properties influencing activity.Provides a visual guide for structure-based design, indicating where to modify a molecule. acs.orgacs.org

The development of a robust and predictive QSAR model is critically dependent on the careful selection of descriptors and rigorous validation. nih.govuniroma1.it

Descriptor Selection: The initial step involves calculating a large number of potential molecular descriptors. To avoid overfitting and chance correlations, it is essential to select a smaller subset of relevant descriptors. mdpi.comresearchgate.net Common techniques include:

Filtering: Removing descriptors that are constant or highly intercorrelated. nih.gov

Stepwise Regression: Iteratively adding or removing descriptors to find the set that best explains the variance in activity. mdpi.com

Genetic Algorithms: Using evolutionary principles to "evolve" an optimal set of descriptors that yields the most predictive model. nih.gov

Model Validation: Validation ensures that the QSAR model is not only statistically sound but also has predictive power for new, untested compounds. nih.govuniroma1.it Key validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): A single compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.itnih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times, and QSAR models are rebuilt. The resulting models should have very low q² and r² values, confirming that the original model is not due to a chance correlation. uniroma1.itnih.gov

External Validation:

Test Set Prediction (Predictive r²): The dataset is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). The model's ability to predict the activities of the test set compounds is a true measure of its external validity. nih.govuniroma1.it A high predictive r² value is indicative of a robust model. acs.org

Table 2: Key Statistical Metrics for QSAR Model Validation
MetricDescriptionAcceptable Value
r² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training set data.> 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model via cross-validation. uniroma1.it> 0.5
Predictive r² Measures the predictive ability of the model on an external test set. acs.org> 0.6
Standard Error of Estimate (s) Represents the average deviation of the predicted values from the experimental values.As low as possible.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. slideshare.net For a scaffold like this compound, virtual screening can be used to discover novel, structurally related ligands with potentially improved properties. nih.gov This can be done through either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown but a set of active ligands is available. slideshare.net It relies on the principle that structurally similar molecules are likely to have similar biological activities.

Similarity Searching: A known active molecule, such as this compound, is used as a template to search a database for compounds with similar 2D or 3D features.

Pharmacophore Modeling: A pharmacophore model is built based on the common structural features of known active ligands (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers). researchgate.net This model is then used as a 3D query to filter large compound databases. In the context of nAChR ligands, a typical pharmacophore includes a cationic/hydrogen bond donor site and a hydrogen bond acceptor site. nih.gov

Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the target protein (from X-ray crystallography or a homology model) is available, SBVS can be employed. nih.gov

Molecular Docking: This is the most common SBVS technique. It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. nih.gov A library of compounds would be docked into the binding site of a target like the α4β2 nAChR, and the compounds would be ranked based on their predicted binding scores. nih.gov This process can identify novel scaffolds that fit well within the target's binding pocket. nih.gov

The successful application of virtual screening has led to the discovery of novel nAChR antagonists, demonstrating its utility even when relying on homology models of the receptor. nih.gov

In Silico Prediction of General Drug-Like Properties

Before committing to synthesis, it is crucial to assess whether a compound possesses favorable "drug-like" properties. These properties, primarily related to absorption, distribution, metabolism, and excretion (ADME), can be predicted using computational models. audreyli.combepls.com One of the most widely used guidelines is Lipinski's Rule of Five. nih.govdrugbank.com This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

For this compound, these and other key properties can be calculated to provide a preliminary assessment of its drug-likeness. bepls.comresearchgate.net

Table 3: Predicted Drug-Like Properties of this compound
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C10H14N2ON/AN/A
Molecular Weight 178.23 g/mol ≤ 500 DaYes
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.0≤ 5Yes
Hydrogen Bond Donors 1 (from the pyrrolidine N-H)≤ 5Yes
Hydrogen Bond Acceptors 3 (pyridine N, methoxy O, pyrrolidine N)≤ 10Yes
Rotatable Bonds 2≤ 10Yes
Topological Polar Surface Area (TPSA) ~41 Ų≤ 140 ŲYes

Note: The predicted values are estimates calculated from standard computational algorithms and may vary slightly between different software packages.

The in silico profile of this compound suggests that it fully complies with Lipinski's Rule of Five and possesses other favorable properties like a low number of rotatable bonds and an appropriate topological polar surface area. researchgate.net This profile indicates a high likelihood of good oral bioavailability, making it a promising scaffold for further investigation.

Lead Optimization and Pre Clinical Development Research Considerations

Strategies for Enhancing Receptor Selectivity and Potency

Achieving high potency and selectivity is a primary goal in the development of ligands targeting specific receptor subtypes, such as the α4β2 and α7 nAChRs, which are abundant in the CNS. nih.gov The pyridinyl-pyrrolidine scaffold is a well-established pharmacophore for nAChR ligands. Research into analogues of related compounds, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, has demonstrated that substitutions on the pyridine (B92270) ring can profoundly affect both binding affinity (Ki) and functional activity at various nAChR subtypes.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridine ring are critical determinants of pharmacological activity. For instance, the introduction of different functional groups can shift a compound's profile from an agonist to an antagonist or alter its selectivity between different nAChR subtypes. Analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with Ki values spanning a wide range, from 0.15 nM to over 9,000 nM, highlighting the sensitivity of the scaffold to structural modifications.

Key strategies for enhancing selectivity and potency include:

Pyridine Ring Substitution: Systematic modification of the pyridine ring with various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate electronic properties and steric interactions within the receptor's binding pocket. For the 5-methoxy analogue, further exploration of substituents at other positions (2-, 4-, 6-) could fine-tune its interaction with specific nAChR subtypes.

Pyrrolidine (B122466) Ring Modification: While the (S)-pyrrolidinyl moiety is often crucial for high-affinity binding, subtle modifications such as methylation can reveal differences in how the ring interacts with various receptor subtypes. For example, a "methyl scan" on the pyrrolidinium (B1226570) ring of nicotine (B1678760) identified positions where methylation was well-tolerated or even enhanced binding at α7 nAChRs while reducing it at α4β2 receptors.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by modifying the linker between the pyridine and pyrrolidine rings, can lock the molecule into a bioactive conformation that is preferred by a specific receptor subtype, thereby increasing both potency and selectivity.

The table below summarizes the impact of pyridine ring substitutions on the binding affinity of a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogues, illustrating the potential for SAR-driven optimization.

Compound/AnalogueSubstitution on Pyridine RingBinding Affinity (Ki, nM) at Neuronal nAChRs
Analogue 1 2-Chloro1.5
Analogue 2 5-Bromo0.15
Analogue 3 6-Methyl250
Analogue 4 4-Hydroxy> 9,000

This data is illustrative of SAR trends in related compound series.

Optimization of Metabolic Stability Through Structural Modification (mechanistic focus)

Improving metabolic stability is a critical step in lead optimization to ensure that a drug candidate has a suitable pharmacokinetic profile, including a longer half-life and improved bioavailability. The primary mechanisms of metabolism for many drug candidates involve oxidation by cytochrome P450 (CYP) enzymes. For aromatic compounds like those containing a pyridine ring, several structural modification strategies can be employed to mitigate metabolic liabilities.

Mechanistic approaches to enhance stability include:

Blocking Sites of Metabolism: The most common metabolic "soft spots" are often unsubstituted, electron-rich aromatic positions and benzylic carbons. Introducing substituents at these positions can sterically hinder the approach of metabolic enzymes. For example, replacing a hydrogen atom with a fluorine atom or a methyl group at a site of likely hydroxylation can block this metabolic pathway. In some cases, introducing a methyl group on the core scaffold has been shown to suppress metabolism at a distant part of the molecule, potentially by altering the preferred binding orientation within the P450 active site. uniroma1.it

Modulating Electronic Properties: The susceptibility of an aromatic ring to oxidation can be reduced by introducing electron-withdrawing groups. For the pyridine scaffold, the nitrogen atom itself makes the ring more electron-deficient and generally more resistant to oxidative metabolism compared to a benzene (B151609) ring. nih.gov This intrinsic property can be further enhanced. The strategy of replacing a phenyl ring with a pyridyl or another heterocyclic ring is a common tactic in medicinal chemistry to improve metabolic robustness. nih.gov

Bioisosteric Replacement: Labile functional groups can be replaced with more stable bioisosteres. For example, a metabolically vulnerable methoxy (B1213986) group could potentially be replaced with a more stable group that maintains the desired electronic and steric properties for receptor binding.

Conformational Shielding: Modifying the molecule to adopt a conformation that shields a metabolically labile group from enzymatic attack can also be an effective strategy.

The table below outlines common metabolic liabilities and corresponding structural modification strategies.

Metabolic LiabilityMechanistic FocusStructural Modification Strategy
Aromatic Hydroxylation CYP-mediated oxidation of electron-rich ringsIntroduce electron-withdrawing groups; replace phenyl with pyridyl; block labile positions with F, Cl, or CH3.
N-dealkylation Oxidation of the carbon adjacent to the pyrrolidine nitrogenIntroduce steric bulk near the nitrogen; replace N-alkyl group with a more stable alternative.
O-dealkylation Cleavage of the methoxy ether bondReplace methoxy group with a non-labile bioisostere (e.g., fluoro, methyl).
Pyrrolidine Ring Oxidation Hydroxylation at positions on the saturated ringBlock susceptible positions with metabolically robust groups like fluorine.

Computational Approaches in Lead Series Optimization

In silico methods are integral to modern drug discovery, enabling the rapid evaluation of potential lead compounds and guiding synthetic efforts. For the 5-Methoxy-2-(pyrrolidin-2-yl)pyridine series, various computational approaches can be applied to optimize the lead compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Using high-resolution structures of nAChR subtypes (or homology models based on related proteins like the acetylcholine-binding protein, AChBP), docking studies can rationalize the observed SAR and predict the binding modes of novel analogues. researchgate.net For example, docking can reveal key hydrogen bonds, cation-π interactions, and hydrophobic contacts that contribute to high-affinity binding. This allows chemists to design modifications that enhance these favorable interactions or disrupt unfavorable ones, leading to improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be built. molport.comdocumentsdelivered.com This model can then be used to estimate the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates and avoid the synthesis of compounds predicted to be inactive. 2D- and 3D-QSAR studies have been successfully applied to various pyridine and pyrrolidine derivatives. frontiersin.orgchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help assess the stability of the binding pose predicted by docking and reveal subtle conformational changes in the receptor upon ligand binding. Understanding these dynamics can be crucial for designing ligands with specific functional outcomes (e.g., agonist vs. antagonist).

These computational tools, when used in concert, create a powerful platform for virtual screening and hypothesis-driven design, ultimately accelerating the lead optimization cycle.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Based Drug Discovery (SBDD) Applied to this Class

FBDD and SBDD are powerful strategies for identifying novel lead compounds and exploring new chemical space.

Fragment-Based Drug Discovery (FBDD): FBDD starts by screening small, low-complexity molecules ("fragments") for weak binding to the biological target. frontiersin.orgrsc.org Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography or NMR), it can be optimized into a more potent lead compound. This can be done by "growing" the fragment to make additional interactions with the receptor or by "linking" two or more fragments that bind in adjacent pockets. nih.gov For nAChRs, fragments corresponding to the pyridine or pyrrolidine moieties could be identified through screening and then elaborated or linked to reconstruct a high-affinity ligand, potentially leading to novel chemotypes. Pharmacophore maps derived from known ligands can guide the selection and optimization of these fragments. nih.gov

Drug Discovery ApproachDescriptionApplication to 2-(pyrrolidin-2-yl)pyridine Class
Fragment-Based (FBDD) Identify and optimize low-molecular-weight fragments that bind to the target.Screen for pyridine or pyrrolidine-like fragments that bind to nAChRs, then grow or link them to develop potent leads.
Scaffold-Based (SBDD) Utilize a common core structure (scaffold) and systematically modify its substituents.Use the 2-(pyrrolidin-2-yl)pyridine core as a template for creating a library of analogues with diverse substitutions to map SAR.
Scaffold Hopping Replace the central scaffold with a novel one while preserving key pharmacophoric features.Replace the pyridine ring with bioisosteric heterocyles (e.g., pyrimidine, thiazole) to improve properties or generate novel intellectual property.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways to Address Scalability Challenges

Future research will likely focus on developing more efficient and scalable synthetic routes. Key areas of exploration include:

Continuous Flow Chemistry: This approach offers advantages over batch processing, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput production. Adapting the synthesis of the 5-Methoxy-2-(pyrrolidin-2-yl)pyridine scaffold to a continuous flow process could significantly improve yield, purity, and scalability.

Novel Catalytic Systems: The development of more efficient catalysts for key bond-forming reactions, such as C-C and C-N cross-coupling, is crucial. Research into novel organometallic or enzymatic catalysts could lead to milder reaction conditions, higher selectivity (both regio- and stereoselectivity), and a reduction in waste products. beilstein-journals.org

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that utilize renewable starting materials, reduce the use of hazardous solvents, and minimize energy consumption. researchgate.net This aligns with the growing demand for sustainable practices in the pharmaceutical and chemical industries.

Table 1: Comparison of Synthetic Approaches for this compound
ParameterTraditional Batch SynthesisFuture Novel Pathways (e.g., Flow Chemistry)
ScalabilityOften challenging, non-linear scale-upInherently more scalable by extending operation time
StereocontrolMay require chiral auxiliaries or resolution stepsPotential for integrated chiral catalysis and purification
SafetyHigher risks with large volumes of hazardous materialsImproved safety due to smaller reaction volumes at any given time
Efficiency & YieldCan be limited by reaction kinetics and equilibriaOften higher yields due to precise control of parameters
SustainabilityGenerates significant solvent and reagent wasteReduced waste, potential for solvent recycling, lower energy use

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For the this compound scaffold, these computational tools can be leveraged to explore a vast chemical space and design novel analogues with optimized properties.

Future research directions in this area include:

Generative Models for De Novo Design: Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large datasets of known bioactive molecules to generate novel structures based on the this compound core. nih.gov These models can be biased to produce compounds with desired physicochemical properties, such as improved solubility or metabolic stability. nih.gov

Predictive Modeling for ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. nih.gov By screening potential analogues in silico, researchers can prioritize the synthesis of candidates with a higher probability of success in later developmental stages, reducing time and cost.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and devise optimal synthetic routes. nih.gov This can aid chemists in overcoming synthetic challenges and identifying the most efficient pathways to novel derivatives of the core scaffold.

Table 2: Applications of AI/ML in the Development of this compound Analogues
AI/ML ApplicationObjectivePotential Impact
Generative ChemistryDesign novel analogues with desired propertiesRapid exploration of chemical space; identification of patentable new chemical entities
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity against specific targetsPrioritization of compounds for synthesis and testing
ADMET PredictionForecast pharmacokinetic and toxicity profilesEarly de-selection of candidates likely to fail; reduced attrition rates
Retrosynthesis PlanningPropose efficient synthetic routesAccelerate the "make" phase of the discovery cycle

Discovery of Unexplored Biological Targets for the Scaffold

While derivatives of the 2-(pyrrolidin-2-yl)pyridine scaffold are known to interact with targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs), the full biological target profile of this compound itself remains largely uncharacterized. nih.gov Identifying its molecular targets is a critical step in understanding its mechanism of action and therapeutic potential. The pyrrolidine (B122466) ring is a versatile scaffold found in compounds targeting a wide range of biological systems. researchgate.netnih.govnih.gov

Future research should employ advanced chemical biology techniques to elucidate its targets:

Affinity-Based Chemical Proteomics: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Phenotypic Screening and Target Deconvolution: Screening the compound in complex cellular or organismal models to identify a desired physiological effect, followed by techniques to identify the specific target responsible for that effect.

Computational Target Prediction: In silico methods, such as inverse docking, can screen the compound's structure against databases of known protein binding sites to predict likely biological targets.

Table 3: Methodologies for Unexplored Target Discovery
MethodologyPrinciplePotential Targets for the Scaffold
Chemical ProteomicsAffinity capture of binding proteins from cell lysatesKinases, GPCRs, Enzymes (e.g., DNA gyrase) nih.gov
Thermal Proteome Profiling (TPP)Detecting ligand-induced changes in protein thermal stabilityIntracellular enzymes and structural proteins
Yeast Three-Hybrid SystemGenetic screening for small molecule-protein interactionsRNA-binding proteins, transcription factors
Inverse DockingComputational screening of the ligand against a library of protein structuresIon channels, transporters, nuclear receptors

Development of Advanced In Vitro Assay Systems for Mechanistic Research

To thoroughly investigate the mechanism of action of this compound and its analogues, sophisticated in vitro assay systems are required. Moving beyond simple binding assays, these systems can provide deeper insights into the compound's functional effects at the molecular and cellular levels. High-throughput screening (HTS) is a key tool in this process. orientjchem.org

Future research will focus on developing and implementing:

High-Content Imaging (HCI) Assays: These assays use automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., protein localization, cell morphology, signaling pathway activation) in response to compound treatment.

Label-Free Detection Systems: Technologies like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) can provide real-time kinetics of the binding interaction between the compound and its target protein without the need for fluorescent or radioactive labels.

3D Cell Culture and Organoid Models: Assays based on spheroids or organoids provide a more physiologically relevant context than traditional 2D cell cultures, allowing for better prediction of a compound's efficacy and toxicity in vivo.

High-Throughput Mass Spectrometry (HT-MS): This technology enables the rapid screening of large compound libraries against diverse biological targets by directly measuring substrate turnover or ligand binding. nih.gov

Table 4: Advanced In Vitro Assay Systems for Mechanistic Studies
Assay SystemInformation GainedApplication to the Scaffold
High-Content Imaging (HCI)Cellular mechanism of action, pathway analysis, off-target effectsInvestigating effects on neuronal morphology or inflammatory signaling
Surface Plasmon Resonance (SPR)Binding affinity (KD), association/dissociation kinetics (kon/koff)Characterizing the precise interaction with a newly identified protein target
3D Spheroid/Organoid ModelsEfficacy and toxicity in a tissue-like microenvironmentAssessing neuroprotective effects in brain organoids
Mass Spectrometry-based AssaysEnzyme inhibition, receptor occupancy in complex mixturesHigh-throughput screening for novel enzyme inhibitors based on the scaffold nih.gov

Design of Multi-Targeting Ligands Based on the this compound Scaffold

Complex multifactorial diseases, such as neurodegenerative disorders and certain cancers, often involve the dysregulation of multiple biological pathways. jocpr.com The "one molecule, one target" paradigm may be insufficient for these conditions. benthamscience.com The design of multi-target-directed ligands (MTDLs), single compounds that modulate multiple targets simultaneously, is a promising therapeutic strategy. benthamscience.comscite.ai

The this compound scaffold can serve as a core structure for developing MTDLs. The design process involves integrating pharmacophoric elements responsible for binding to different targets into a single molecule. jocpr.com Strategies include:

Pharmacophore Merging: Overlapping key structural features of two different ligands onto the core scaffold.

Pharmacophore Linking: Connecting two distinct pharmacophores via a linker, with the core scaffold serving as one of the pharmacophores or part of the linker itself.

For example, building on the known affinity of similar compounds for nAChRs, one could design an MTDL that also inhibits an enzyme implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B). mdpi.com

Table 5: Conceptual Design Strategies for Multi-Targeting Ligands
Design StrategyDescriptionHypothetical MTDL Concept
Pharmacophore MergingFusing structural features of ligands for Target A and Target B into one molecule.Modifying the scaffold to incorporate features that also bind to a secondary target like a serotonin (B10506) receptor.
Pharmacophore LinkingConnecting two distinct pharmacophores (one being the scaffold) with a chemical linker.Attaching a known enzyme inhibitor moiety (e.g., for MAO-B) to the pyridine (B92270) or pyrrolidine ring via an appropriate linker. mdpi.com
Fragment-Based DesignIdentifying fragments that bind to different targets and linking them to create a dual-action molecule.Using the scaffold as a starting fragment and growing it with fragments known to bind a second target of interest.

Nanotechnology Applications in Chemical Delivery Systems Research (conceptual)

A significant hurdle for many promising therapeutic compounds, especially those targeting the central nervous system (CNS), is the blood-brain barrier (BBB). Nanotechnology offers a conceptual framework for developing advanced delivery systems to overcome this barrier and improve the therapeutic index of compounds like this compound. nih.govcrimsonpublishers.comresearchgate.net

Conceptual nanotechnology applications for this scaffold include:

Encapsulation in Nanoparticles: Loading the compound into biodegradable nanoparticles (NPs), such as polymeric NPs or solid lipid nanoparticles (SLNs), can protect it from degradation in the bloodstream and facilitate its transport across the BBB. nih.govnih.gov The size of NPs, typically between 10-200nm, allows them to cross the endothelial cells of the BBB. crimsonpublishers.com

Surface Functionalization for Targeting: NPs can be surface-functionalized with specific ligands (e.g., antibodies, peptides) that bind to receptors expressed on the BBB, such as the transferrin receptor. nih.gov This receptor-mediated transcytosis can actively transport the nanocarrier and its cargo into the brain. nih.gov

Controlled Release Systems: The nanocarrier can be engineered to release the encapsulated compound in a controlled or stimulus-responsive manner (e.g., in response to pH changes or specific enzymes present in the target tissue), ensuring that the therapeutic agent is delivered specifically where it is needed.

Table 6: Conceptual Nanotechnology-Based Delivery Systems
Nanocarrier TypeDelivery Mechanism ConceptPotential Advantage for the Scaffold
Polymeric NanoparticlesEncapsulation and passive or active transport across the BBB. crimsonpublishers.comImproved bioavailability and CNS penetration.
LiposomesFusion with cell membranes to release the drug intracellularly.Delivery of both hydrophilic and lipophilic analogues.
Solid Lipid Nanoparticles (SLNs)Biocompatible lipid matrix for encapsulation and BBB transport. nih.govHigh drug loading capacity and stability.
DendrimersWell-defined, highly branched structures for drug conjugation. researchgate.netPrecise control over drug loading and release kinetics.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(pyrrolidin-2-yl)pyridine in laboratory settings?

A common method involves reducing nitro precursors (e.g., 2-methoxy-5-nitropyridine) using iron powder in acidic methanol under reflux. Post-reduction, basification with NaOH, filtration, and vacuum distillation (140–142°C at 3.33–3.60 kPa) yield the product with ~70% efficiency. This approach minimizes side reactions and ensures scalability .

Q. What purification techniques are recommended for this compound post-synthesis?

Vacuum distillation is effective for isolating the compound due to its moderate boiling point. Alternatively, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can resolve impurities. Monitor purity via TLC or HPLC, referencing melting point (29–31°C) for validation .

Q. What spectroscopic methods are suitable for characterizing this compound?

Use 1H^1 \text{H}-NMR to confirm pyrrolidine ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ 3.3–3.5 ppm). 13C^{13} \text{C}-NMR identifies pyridine carbons (120–150 ppm). IR spectroscopy verifies C-N (1250 cm1^{-1}) and methoxy C-O (1050 cm1^{-1}) stretches. Mass spectrometry (EI) confirms molecular weight (MW ~181 g/mol) .

Q. What safety precautions are necessary when handling this compound?

Wear gloves, lab coats, and eye protection (PPE) due to skin/eye irritation risks (R36/37/38). Use fume hoods to avoid inhalation. Store in airtight containers away from light and moisture. Follow spill protocols: absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How does the lipophilicity (LogD) of this compound vary with physiological pH?

The compound’s ionization state dominates its lipophilicity. At physiological pH (1–8), the pyrrolidine nitrogen is protonated, increasing hydrophilicity (lower LogD). Measure LogD at pH 7.4 using shake-flask or HPLC methods. At pH >12, the neutral form predominates, aligning with LogP (~2.5 estimated) .

Q. How can researchers resolve discrepancies in solubility data across studies?

Discrepancies often arise from solvent polarity, temperature, and pH. Standardize conditions: use buffered solutions (e.g., PBS) at 25°C. Validate via UV-Vis spectroscopy or nephelometry. Replicate under inert atmospheres to exclude oxidation artifacts .

Q. What experimental designs are critical for stability studies under varying storage conditions?

Conduct accelerated degradation studies (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC-UV (λ = 254 nm). Assess photostability under ICH Q1B guidelines (UV/visible light exposure). Adjust pH to mimic biological matrices (e.g., gastric fluid) to predict shelf-life .

Q. How can computational chemistry predict reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculates electron density maps, identifying electrophilic sites (e.g., pyridine C-2). Molecular dynamics simulations model solvation effects. Validate predictions with kinetic studies (e.g., reaction with thiols or amines) .

Methodological Considerations

  • Contradiction Analysis : When solubility or reactivity data conflict, cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. NMR titration) .
  • LogD vs. LogP : Use pH-metric titration for ionizable compounds. For this compound, LogD < LogP at physiological pH due to protonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.